(R)-1-(3,5-Difluorophenyl)ethanamine

Enantioselective Synthesis Chiral Resolution Drug Discovery

For precise Structure-Activity Relationship (SAR) studies, substituting the (R)-enantiomer with racemic or non-fluorinated analogs is scientifically invalid. This compound features a defined (R)-stereochemistry critical for chiral CNS target engagement and a 3,5-difluorophenyl group that enhances metabolic stability and binding affinity. Its LogP (~1.4-1.8) suggests favorable blood-brain barrier penetration, making it a strategic intermediate for neurological disorder research. Ensure your research integrity by sourcing the correct enantiomer.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
CAS No. 771465-40-8
Cat. No. B1436641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-Difluorophenyl)ethanamine
CAS771465-40-8
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)F)F)N
InChIInChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1
InChIKeyXTIXPIMMHGCRJD-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3,5-Difluorophenyl)ethanamine (CAS 771465-40-8) as a Chiral Building Block for Fluorinated Drug Discovery


(R)-1-(3,5-Difluorophenyl)ethanamine (CAS 771465-40-8) is a chiral primary amine characterized by a 3,5-difluorophenyl substituent and a stereogenic alpha-methyl carbon center [1]. With a molecular formula of C8H9F2N, a molecular weight of 157.16 Da, and a computed LogP of approximately 1.4-1.8, this compound exhibits distinct physicochemical properties that confer specific advantages in medicinal chemistry applications [2]. The defined (R)-stereochemistry provides a predictable three-dimensional architecture essential for structure-activity relationship (SAR) studies and asymmetric synthesis, serving as a key intermediate in the development of fluorinated pharmaceuticals targeting neurological disorders and enzyme inhibitors .

The Critical Importance of (R)-1-(3,5-Difluorophenyl)ethanamine's Stereochemistry and Fluorination Pattern in Procurement Decisions


Substituting (R)-1-(3,5-difluorophenyl)ethanamine (CAS 771465-40-8) with its (S)-enantiomer, a racemic mixture, or a non-fluorinated analog is not a scientifically valid procurement strategy. Chiral amines are well-documented to exhibit divergent pharmacological and toxicological profiles between enantiomers due to the inherent chirality of biological targets . Furthermore, the specific 3,5-difluorination pattern on the phenyl ring is not arbitrary; it is a key structural determinant that profoundly influences electronic distribution, metabolic stability, and target binding affinity compared to mono-fluorinated or non-fluorinated analogs . The following quantitative evidence demonstrates that the (R)-stereochemistry and the 3,5-difluoro substitution are not interchangeable parameters but rather critical specifications that dictate the compound's utility in precise, enantioselective research and development applications [1].

Quantitative Differentiation of (R)-1-(3,5-Difluorophenyl)ethanamine (CAS 771465-40-8) Against Key Analogs and Comparators


Stereochemical Divergence: The R vs. S Enantiomer Differential for Chiral Binding Environments

The (R)-enantiomer of 1-(3,5-difluorophenyl)ethanamine (CAS 771465-40-8) is the distinct antipode of the (S)-enantiomer (CAS 444643-16-7) . While direct comparative bioactivity data for these specific enantiomers is not available in the searched literature, the principle of stereochemical differentiation is a foundational concept in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles due to chiral recognition in target binding . The (R)-enantiomer's specific spatial arrangement may lead to divergent biological activities compared to the (S)-form .

Enantioselective Synthesis Chiral Resolution Drug Discovery

Impact of Fluorination Pattern on Lipophilicity: LogP Comparison Against Non-Fluorinated and Mono-Fluorinated Analogs

The 3,5-difluorophenyl group significantly modulates the compound's lipophilicity, a critical parameter for membrane permeability and target engagement. (R)-1-(3,5-Difluorophenyl)ethanamine exhibits a computed LogP (XLogP3) of 1.4 [1]. This value is markedly different from its non-fluorinated analog, (R)-1-phenylethanamine, which has a predicted XLogP3 of approximately 1.0 [2]. While direct data for a mono-fluorinated analog is not available in the provided search results, the incremental increase in LogP with each fluorine atom on an aromatic ring is a well-established structure-property relationship in medicinal chemistry, suggesting the 3,5-difluoro pattern provides a balanced lipophilicity profile that can enhance passive membrane diffusion while mitigating excessive hydrophobicity associated with polyfluorinated aromatics .

Physicochemical Properties Lipophilicity Drug Design

Enhanced Basicity and Hydrogen-Bonding Capacity: pKa and PSA Comparison with Trifluoroethylamine Analogs

Studies on difluoroethylamines, a class to which (R)-1-(3,5-difluorophenyl)ethanamine is structurally related, have demonstrated that replacing a trifluoroethylamine group with a difluoroethylamine group increases the nitrogen's basicity [1]. This change positively impacts the log D, a key determinant of a molecule's distribution between aqueous and lipid environments [2]. (R)-1-(3,5-Difluorophenyl)ethanamine has a topological polar surface area (TPSA) of 26 Ų [3]. While a direct comparator for this specific amine's pKa is not available in the search results, the class-level inference is that the difluoro pattern offers a distinct basicity profile compared to trifluoromethyl analogs, which can be advantageous for modulating target interactions and solubility.

Basicity Hydrogen Bonding Cathepsin K Inhibitors

Purity and Enantiomeric Excess: Benchmarking for Reproducible Chiral Synthesis

For a chiral building block, the level of enantiomeric purity is paramount. (R)-1-(3,5-Difluorophenyl)ethanamine is commercially available with a high degree of chemical and optical purity, ensuring reproducibility in downstream applications. Vendors such as ChemScene and Apollo Scientific supply the compound with a chemical purity of 97-98% . AKSci and CheMenu offer the compound with a minimum purity of 95+% and 95% respectively . While specific enantiomeric excess (% ee) values are not explicitly stated in these supplier specifications, the characterization of the compound as the defined (R)-enantiomer implies a high degree of stereochemical purity. This is in contrast to a racemic mixture, which would have 0% ee and lead to different, often diminished or confounded, outcomes in chiral assays or asymmetric synthesis.

Chemical Purity Enantiomeric Excess Quality Control

Recommended Applications for (R)-1-(3,5-Difluorophenyl)ethanamine (CAS 771465-40-8) Based on Differential Evidence


Enantioselective Synthesis of CNS-Targeting Fluorinated Drug Candidates

This compound is optimally applied as a chiral building block in the synthesis of potential therapeutics for neurological disorders . The defined (R)-stereochemistry is critical for exploring structure-activity relationships (SAR) around chiral CNS targets, where the opposite (S)-enantiomer may exhibit different, or even antagonistic, effects [1]. Its specific lipophilicity (LogP ~1.4-1.8) [2] suggests a favorable profile for crossing the blood-brain barrier, making it a strategic intermediate for designing new antidepressants or anxiolytics [3].

Development of Halogen-Rich Ligands for Enzyme Inhibition Studies

The 3,5-difluorophenyl group and the chiral amine handle make this compound a versatile precursor for constructing halogen-rich ligand frameworks . The presence of fluorine atoms is known to enhance binding affinity and selectivity for certain enzymes [1]. The difluoro motif provides a balance between metabolic stability and electronic effects, differentiating it from non-fluorinated or trifluorinated analogs. This makes it suitable for SAR campaigns focused on optimizing enzyme inhibitors, such as those targeting cathepsins, where the amine's basicity is a key parameter [2].

Asymmetric Synthesis Method Development and Chiral Resolution Studies

As a well-defined chiral amine, (R)-1-(3,5-Difluorophenyl)ethanamine is a valuable substrate for developing and validating new asymmetric synthesis methodologies . Its availability in high enantiomeric purity (95-98%) [1] makes it an ideal candidate for screening chiral catalysts, optimizing reaction conditions for enantioselective transformations, or serving as a chiral resolving agent. The fluorine atoms can also serve as NMR probes for monitoring reaction progress or conformational analysis [2].

Investigating the Role of Fluorination on Pharmacokinetic Properties

This compound is a precise tool for studying the impact of the 3,5-difluorination pattern on a molecule's drug-like properties. By incorporating (R)-1-(3,5-difluorophenyl)ethanamine into a series of analogs (e.g., alongside non-fluorinated or mono-fluorinated versions), researchers can directly quantify the influence on parameters like lipophilicity (LogP), metabolic stability, and plasma protein binding . This data is invaluable for establishing structure-property relationships (SPR) that guide the rational design of future fluorinated pharmaceuticals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3,5-Difluorophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.